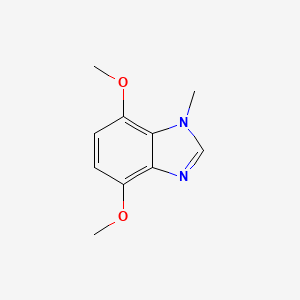

4,7-dimethoxy-1-methylbenzimidazole

Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The study of benzimidazoles dates back to the late 19th century, with the first synthesis of the parent compound, benzimidazole, being a significant milestone. Early research focused on understanding the fundamental reactivity and properties of this novel heterocyclic system. A pivotal moment in the evolution of benzimidazole research came in the mid-20th century with the discovery that the 5,6-dimethylbenzimidazole (B1208971) moiety is an integral part of the structure of vitamin B12. spectrabase.com This finding spurred a wave of investigations into the biological roles of benzimidazole derivatives.

The subsequent decades saw the development of numerous benzimidazole-containing compounds with diverse applications. For instance, thiabendazole, discovered in 1951, was one of the first benzimidazole-based drugs to be widely used. spectrabase.com This was followed by the development of other important therapeutic agents, including proton pump inhibitors and anthelmintics, which solidified the importance of the benzimidazole scaffold in drug discovery. ias.ac.in The continuous exploration of this chemical space has led to more potent and selective derivatives, with research in recent years focusing on areas such as oncology and antivirals. beilstein-journals.orgnih.gov

Overview of Benzimidazole Derivatives in Academic Chemical Research

Benzimidazole derivatives are a subject of intense academic research due to their remarkable versatility and broad range of biological activities. researchgate.net The "privileged" nature of the benzimidazole scaffold allows for substitutions at various positions, leading to a vast library of compounds with tailored properties. researchgate.net These derivatives have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, anticancer, and antihypertensive agents, among others. researchgate.netchemicalbook.com

Rationale for Focused Investigation of 4,7-Dimethoxy-1-methylbenzimidazole

The focused investigation of this compound is driven by the unique electronic and steric properties conferred by its specific substitution pattern. The presence of two methoxy (B1213986) groups at the 4 and 7 positions of the benzene (B151609) ring significantly increases the electron density of the aromatic system, which can modulate the compound's reactivity and its interactions with biological targets. The methyl group at the 1-position of the imidazole (B134444) ring prevents tautomerization, resulting in a single, well-defined isomer.

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly benzimidazole-4,7-diones. researchgate.net These dione (B5365651) derivatives are of interest for their potential as bioreductive agents, which can be selectively activated in the hypoxic environments characteristic of solid tumors. Therefore, a thorough understanding of the synthesis and properties of this compound is crucial for the development of these potential therapeutic agents. The study of this specific molecule provides valuable insights into how substitution patterns on the benzimidazole scaffold can be fine-tuned to achieve desired chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-6-11-9-7(13-2)4-5-8(14-3)10(9)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXINZOOEFKJQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=CC(=C21)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279518 | |

| Record name | 4,7-Dimethoxy-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7711-51-5 | |

| Record name | 4,7-Dimethoxy-1-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7711-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethoxy-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4,7 Dimethoxy 1 Methylbenzimidazole and Analogous Benzimidazoles

Strategic Precursor Design and Selection for the Synthesis of 4,7-Dimethoxy-1-methylbenzimidazole

The assembly of the this compound framework begins with the careful selection and synthesis of its foundational precursors. The core structure is derived from a substituted o-phenylenediamine (B120857) and a one-carbon source, followed by N-alkylation. The primary precursor is 3,6-dimethoxybenzene-1,2-diamine (B2530320), which provides the benzene (B151609) ring and the two nitrogen atoms essential for the imidazole (B134444) fusion.

The key intermediate, 3,6-dimethoxybenzene-1,2-diamine, is not commonly available and requires a targeted synthetic approach. An optimized process starting from the commercially available 1,4-dimethoxybenzene (B90301) has been developed to produce this crucial precursor with improved yields and a simplified process researchgate.net.

The synthesis pathway involves two main steps:

Dinitration of 1,4-dimethoxybenzene: The starting material, 1,4-dimethoxybenzene, undergoes nitration to introduce two nitro groups onto the aromatic ring. This reaction typically yields a mixture of dinitro isomers, including the desired 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) and 1,4-dimethoxy-2,5-dinitrobenzene.

Selective Reduction: The subsequent step is a chemoselective reduction of the dinitro intermediates. Using a palladium-on-carbon (Pd/C) catalyst, the hydrogenation of the mixture of dinitro derivatives selectively yields 3,6-dimethoxybenzene-1,2-diamine as the sole isolable product researchgate.net. This selectivity is crucial as it circumvents the need for complex purification of the dinitro isomers. The reduction of a nitro group to an amine is a classic transformation, often accomplished with reagents like tin and hydrochloric acid or through catalytic hydrogenation orgsyn.org. In this optimized process, catalytic hydrogenation is preferred for its cleaner reaction profile and higher efficiency researchgate.net.

Classical and Modern Synthetic Routes for Benzimidazole (B57391) Core Formation

Once the key o-phenylenediamine precursor is obtained, the next stage is the construction of the fused imidazole ring. This can be achieved through various classical and modern synthetic strategies.

The most traditional and widely used method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde rsc.org. This approach, often referred to as the Phillips synthesis, typically requires heating in the presence of a strong acid.

For the synthesis of the 4,7-dimethoxybenzimidazole scaffold, 3,6-dimethoxybenzene-1,2-diamine is condensed with a one-carbon source. In a reported procedure, formic acid serves as both the C1 source and the acidic catalyst. The diamine is heated to reflux in formic acid, which leads to cyclization and the formation of 4,7-dimethoxy-1H-benzimidazole researchgate.net. The reaction proceeds via the formation of an N-formyl intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.

The general applicability of this condensation method is one of its key advantages, allowing for the introduction of various substituents at the 2-position of the benzimidazole ring by choosing the appropriate carboxylic acid or aldehyde.

Modern synthetic methods often employ intramolecular cyclization strategies, which can offer milder reaction conditions and greater control over regioselectivity. A prominent approach involves the intramolecular amination of aryl halides. In this strategy, a precursor is designed to contain both the amine and the aryl halide functionalities within the same molecule, poised for cyclization.

For the synthesis of analogous benzimidazoles, this involves preparing a precursor like an N-(2-haloaryl)amidine. The subsequent carbon-nitrogen bond formation to close the ring can be promoted by a base, sometimes without the need for a transition metal catalyst. For instance, the intramolecular cyclization of N-(2-iodoaryl)benzamidines can be achieved using potassium carbonate in water at elevated temperatures, providing a transition-metal-free route to 2-substituted benzimidazoles. This highlights a green chemistry approach to benzimidazole synthesis.

Advanced Catalytic Approaches in Benzimidazole Synthesis

To improve reaction efficiency, yield, and environmental footprint, numerous advanced catalytic systems have been developed for benzimidazole synthesis. These methods can be broadly categorized into metal-mediated and metal-free catalysis.

Metal-Mediated Catalysis: Transition metals, particularly palladium and copper, are powerful catalysts for forming the C-N bonds necessary for the benzimidazole ring. As noted, palladium catalysis is instrumental in the synthesis of the 3,6-dimethoxybenzene-1,2-diamine precursor via hydrogenation researchgate.net. In other strategies, palladium or copper catalysts are used to facilitate the intramolecular cyclization of o-haloanilines with amides or nitriles. These cross-coupling reactions often exhibit high efficiency and broad functional group tolerance.

Metal-Free Catalysis: Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems. Water has been shown to mediate the chemoselective one-pot synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes, promoted by trimethylsilyl (B98337) chloride (TMSCl) at room temperature rsc.org. This aqueous system offers excellent efficiency and selectivity while avoiding toxic organic solvents and heavy metal catalysts. Other metal-free approaches utilize iodine or strong bases like potassium hydroxide (B78521) in DMSO to promote the cyclization.

The final step to obtain this compound is the N-methylation of the 4,7-dimethoxy-1H-benzimidazole intermediate. This is a standard N-alkylation reaction, typically achieved by treating the benzimidazole with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the imidazole nitrogen, which then acts as a nucleophile.

The table below summarizes various catalytic approaches applicable to benzimidazole synthesis.

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Dinitroarenes, H₂ | Selective reduction of nitro groups to form o-phenylenediamines. | researchgate.net |

| Formic Acid (as reactant and catalyst) | o-Phenylenediamine | Classical condensation method for forming the unsubstituted imidazole ring. | researchgate.net |

| Trimethylsilyl chloride (TMSCl) in Water | o-Phenylenediamine, Aldehydes | Metal-free, chemoselective synthesis of 1,2-disubstituted benzimidazoles at room temperature. | rsc.org |

| Potassium Carbonate in Water | N-(2-iodoaryl)benzamidines | Transition-metal-free intramolecular N-arylation. | N/A |

Photocatalysis and Electrocatalysis in Benzimidazole Formation

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable tools for organic synthesis, including the formation of the benzimidazole scaffold. These methods offer green alternatives to conventional thermal reactions, often proceeding under mild conditions with high efficiency.

Photocatalytic approaches utilize light energy to drive chemical transformations. For instance, a novel Fe/Co bimetallic photothermal catalyst has been employed to fix CO2 for the synthesis of cyclic carbonates, showcasing the potential of light-driven catalysis in related heterocyclic syntheses. researchgate.net Another study demonstrated the use of a metal-free photocatalyst with both a redox center and a Lewis acid site for the selective synthesis of mono- and disubstituted benzimidazoles through the cross-dehydrocoupling of alcohols and aromatic diamines. acs.org The combination of a photocatalyst and a hydrogen atom transfer (HAT) reagent has also been shown to activate ethanol (B145695) for the synthesis of benzimidazoles. acs.org

Electrocatalysis, on the other hand, uses electrical energy to facilitate reactions. An electrochemical reduction-induced cyclization of azobenzenes with aldehydes provides a route to N-protected benzimidazoles through the cleavage of the N=N bond. organic-chemistry.org These innovative catalytic systems highlight a significant shift towards more sustainable and efficient methods for constructing the benzimidazole core.

Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalytic systems have been extensively developed for the synthesis of benzimidazoles, each offering distinct advantages. doi.org

Heterogeneous Catalysis:

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. doi.orgresearchgate.net A variety of solid-supported catalysts have been successfully employed in benzimidazole synthesis.

Metal-Organic Frameworks (MOFs): MIL-101(Cr) has been used as an efficient heterogeneous catalyst, yielding quantitative conversion of products. This catalyst can be easily recovered and reused without a significant loss in its catalytic activity. researchgate.net

Nanoparticles: Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have shown high efficacy in the selective synthesis of 2-substituted benzimidazoles at ambient conditions without the need for additives. mdpi.comnih.gov The Au/TiO2 catalyst can be recycled and reused multiple times without a significant drop in its catalytic performance. nih.gov Other nanoparticle catalysts, such as nano-Fe2O3 and zinc sulfide (B99878) nanoparticles (nano-ZnS), have also been utilized. rsc.org

Modified Supports: Engineered materials like MgO@DFNS (dendritic fibrous nanosilica) have demonstrated excellent catalytic activity, achieving high conversion and selectivity under mild conditions. rsc.org Phosphonic acid functionalized magnetic nanoparticles have also been used, offering an eco-friendly and cost-effective system with a simple work-up procedure. researchgate.net

Homogeneous Catalysis:

Homogeneous catalysts, while sometimes more challenging to separate, often exhibit high activity and selectivity.

Metal Complexes: Pincer complexes of earth-abundant metals like cobalt have been used for the dehydrogenative coupling of primary alcohols and aromatic diamines to form 2-substituted benzimidazoles under base-free conditions. acs.org

Lewis Acids: Metal triflates, such as Sc(OTf)3, and lanthanide catalysts have been reported to effectively catalyze the condensation of o-phenylenediamine and aldehydes. rsc.org Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been shown to control the selectivity of the reaction, favoring the formation of either 1,2-disubstituted or 2-substituted benzimidazoles depending on the reaction conditions. beilstein-journals.org

Organocatalysts: L-proline, a readily available and inexpensive amino acid, has been used as an organocatalyst for benzimidazole synthesis in aqueous media under reflux conditions. ijrar.org

The choice between heterogeneous and homogeneous catalysis often depends on the desired scale of the reaction, cost considerations, and the specific substrates involved.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound and its analogs. Mechanistic studies shed light on the roles of various reaction components and conditions, enabling the rational design of more efficient synthetic protocols.

Proposed Reaction Mechanisms and Intermediates

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids generally proceeds through a cyclocondensation pathway. nih.govrsc.org The initial step typically involves the formation of a Schiff base (imine) intermediate through the condensation of one of the amino groups of the o-phenylenediamine with the carbonyl group of the aldehyde. rsc.org This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an aromatization, often involving oxidation, to yield the stable benzimidazole ring.

In some proposed mechanisms, the catalyst plays a key role in activating the aldehyde and the imine intermediate, facilitating the nucleophilic attack and subsequent cyclization. rsc.org For instance, in reactions catalyzed by Er(OTf)3, it is suggested that electron-rich aldehydes coordinate more effectively to the catalyst, which promotes the addition of the amine group to the carbonyl group. beilstein-journals.org

A cascade reaction pathway has also been proposed in certain syntheses, where a spiro-compound is formed as a key intermediate, which then rearranges to the final benzimidazole derivative. rsc.org

Role of Oxidants and Reducing Agents in Cyclocondensation

The final aromatization step in benzimidazole synthesis often requires an oxidant to remove two hydrogen atoms from the cyclized intermediate. Various oxidizing agents have been employed for this purpose. rsc.org For example, an oxone-mediated tandem transformation has been reported where a tetrahydroquinazoline (B156257) intermediate undergoes ring distortion to afford the 2-substituted benzimidazole. organic-chemistry.org

Conversely, some synthetic routes for benzimidazoles involve reductive coupling reactions. In these cases, reducing agents are essential. For example, the synthesis of benzimidazoles from o-nitroanilines and alcohols is promoted by a combination of sodium sulfide and iron(III) chloride hexahydrate in an unbalanced redox condensation. organic-chemistry.org Another method involves a transition-metal-free transfer hydrogenative cascade reaction using a combination of KOtBu and Et3SiH as reagents. organic-chemistry.org Dimethylamine borane (B79455) has also been used as a non-toxic reducing agent in the synthesis of benzimidazoles via CO2 insertion. doi.org

Influence of Reaction Conditions (Solvent, Temperature, Additives) on Yield and Selectivity

The yield and selectivity of benzimidazole synthesis are highly dependent on the reaction conditions.

Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of 2-phenyl-1H-benzimidazole catalyzed by Au/TiO2, a mixture of CHCl3:MeOH (3:1) was found to be the optimal solvent system. mdpi.com In other studies, ethanol has been identified as an excellent solvent, providing good to excellent yields. rsc.org The use of aqueous media has also been explored as a green alternative. ijrar.org

Temperature: Temperature plays a critical role in controlling the reaction rate and selectivity. In some cases, increasing the reaction temperature can drive the reaction towards the desired product. For example, in a gold-catalyzed reaction, the imine was the sole product at 25 °C, while the desired benzimidazole was obtained in high yield at 50 °C. mdpi.com However, other syntheses are optimized to proceed at ambient temperature. rsc.org

Additives and Catalysts: The presence and amount of catalysts and additives are paramount. The catalyst loading needs to be optimized to achieve the best conversion and selectivity. For example, with an MgO@DFNS catalyst, a 10 wt% loading was found to be optimal, with higher loadings leading to a decrease in selectivity. rsc.org Additives like ammonium (B1175870) salts can also act as catalysts; for instance, NH4Cl was found to be an effective catalyst for the condensation of o-phenylenediamine with carbonyl compounds. nih.gov The choice of catalyst can also dictate the product distribution. For example, using Er(OTf)3 as a catalyst can selectively lead to either mono- or di-substituted benzimidazoles, whereas the absence of the catalyst can result in a mixture of products. beilstein-journals.org

Interactive Data Table: Influence of Reaction Conditions on Benzimidazole Synthesis

Derivatization Strategies for this compound

Derivatization of the benzimidazole core is a common strategy to modulate its physicochemical and biological properties. For this compound, derivatization can occur at various positions, primarily at the N1 position if starting from the corresponding 1H-benzimidazole, or through modifications of the substituents on the benzene ring.

Novel benzimidazole derivatives have been synthesized carrying thiosemicarbazide (B42300) and triazole moieties at the N1 position. nih.gov Another approach involves linking acetamide (B32628) and azetidinone moieties to the benzimidazole scaffold. researchgate.net Furthermore, the synthesis of pyrazole-benzimidazole hybrids has gained attention due to their potential antioxidant properties. nih.gov

The synthesis of benzimidazole derivatives bearing hydrazone, 1,2,4-triazole, and 1,3,4-oxadiazole (B1194373) moieties has also been reported. researchgate.net These derivatization strategies often aim to explore the structure-activity relationships of benzimidazole compounds for various applications.

Regioselective Functionalization of the Benzimidazole Ring

The ability to selectively introduce functional groups at specific positions on the benzimidazole ring is paramount for developing new compounds with desired properties. The reactivity of the benzimidazole system can be complex, with the five-membered imidazole ring generally being more reactive than the six-membered benzene ring. mdpi.com However, various methods have been developed to control the regioselectivity of functionalization reactions.

Direct C-H arylation is one such powerful technique. For instance, metal-free, visible-light-mediated synthesis has been employed for the regioselective C-H arylation of 1-(2-iodobenzyl)-1H-benzo[d]imidazole, leading to the formation of tetracyclic benzimidazoles. nih.gov The reaction conditions, such as the choice of solvent and base, are crucial for achieving high regioselectivity. nih.gov Similarly, palladium-catalyzed direct arylation has been used for the C4 arylation of benzofurazan, a related heterocyclic system, highlighting the potential for such methods to be applied to benzimidazoles. mdpi.com

The inherent reactivity of the benzimidazole nucleus can also be exploited. For example, the bulkiness of substituents can dictate the regioselectivity of a reaction. In the synthesis of ring-fused benzimidazoles, the steric hindrance around a primary amine was found to control the cyclization pathway, leading to different regioisomers. nih.gov

Furthermore, the use of directing groups can effectively control the site of functionalization. This strategy has been successfully applied in the C4-oxidative alkenylation of tryptophan derivatives, where a directing group was essential to achieve the desired regioselectivity. mdpi.com While not yet reported for this compound specifically, these methodologies provide a strong foundation for the development of regioselective syntheses of this and other functionalized benzimidazoles.

Post-Cyclization Modifications at Nitrogen and Carbon Positions

Once the core benzimidazole ring system is formed, further modifications at both nitrogen and carbon atoms can be carried out to generate a diverse range of analogs. These post-cyclization modifications are essential for structure-activity relationship (SAR) studies.

Nitrogen Functionalization: Alkylation, particularly methylation, at the N1 position is a common modification. A variety of methods exist for the N-alkylation of benzimidazoles, including the use of dialkyl oxalates and alkoxides, as well as phase transfer catalysis. scilit.com For the synthesis of 1-benzyl-4,7-dimethoxy-1H-benzimidazole, a precursor to the corresponding dione (B5365651), sodium hydride is used to deprotonate the benzimidazole, followed by reaction with benzyl (B1604629) bromide. researchgate.net

Carbon Functionalization: Modifications at the C2 position are frequently achieved by selecting the appropriate carboxylic acid or its derivative during the initial cyclization step. For instance, cyclo-condensation of 1,4-dimethoxy-2,3-diaminobenzene with acetic acid or trifluoroacetic acid yields 4,7-dimethoxy-2-methylbenzimidazole and 4,7-dimethoxy-2-trifluoromethylbenzimidazole, respectively. mdpi.com

Further functionalization of the benzene ring of the benzimidazole core can be achieved through various reactions. For example, demethylation and subsequent chlorination of 4,7-dimethoxy-2-methylbenzimidazole with aqua regia (a mixture of concentrated hydrochloric acid and nitric acid) produces 5,6-dichloro-2-methylbenzimidazole-4,7-dione. mdpi.com This dione can then be reacted with various aniline (B41778) derivatives to introduce substituents at the C5 and C6 positions. mdpi.com

Radical cyclization reactions have also been employed to introduce complex fused ring systems onto the benzimidazole scaffold. For example, Bu3SnH-mediated 6-exo-trig cyclizations of aryl radicals generated from 1-allyl-2-(ω-bromoaryl)benzimidazoles have been used to prepare aryl ring-fused benzimidazolequinones. researchgate.net More recently, visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has been developed for the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. nih.gov

Synthetic Routes to N-Methylated Benzimidazoles

The synthesis of N-methylated benzimidazoles, including this compound, can be achieved through several distinct pathways.

One common approach involves the direct N-methylation of a pre-formed benzimidazole ring. An efficient and highly regioselective N-methylation protocol has been developed that furnishes the sterically more hindered isomer, which is often the minor product in other methods. nih.gov This methodology utilizes mild reaction conditions and is tolerant of a wide range of functional groups. nih.gov

Alternatively, the N-methyl group can be introduced prior to the cyclization step. For example, the reaction of N-methyl-1,2-phenylenediamine with carbonitriles, mediated by sodium hydride, provides a route to N-methylbenzimidazoles. organic-chemistry.org This method has the advantage of tolerating acid-labile protecting groups. organic-chemistry.org Another strategy involves the condensation of aniline derivatives with N-methylated imidazole moieties, followed by cyclization. acs.org

A specific, optimized process for the preparation of 4,7-dimethoxy-1H-benzimidazole, a key intermediate for N-substituted derivatives, starts from commercially available 1,4-dimethoxybenzene. researchgate.net This multi-step synthesis involves nitration, reduction to form 3,6-dimethoxybenzene-1,2-diamine, and subsequent cyclization. researchgate.net The resulting 4,7-dimethoxy-1H-benzimidazole can then be N-methylated using a suitable methylating agent.

Copper-catalyzed cyclization reactions have also emerged as a powerful tool for benzimidazole synthesis. An improved, ligand-free copper-catalyzed method for the cyclization of o-bromoarylamines with nitriles has been reported to produce a wide range of benzimidazoles in high yields. rsc.org While not explicitly demonstrated for this compound, the broad substrate scope of this reaction suggests its potential applicability. rsc.org Similarly, CuI-mediated intramolecular cyclization of amidine intermediates has been used to synthesize 1-aryl-5,6,7-trimethoxybenzimidazoles. nih.gov

The choice of synthetic route to a specific N-methylated benzimidazole will depend on factors such as the availability of starting materials, the desired substitution pattern, and the need for regiochemical control.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,7 Dimethoxy 1 Methylbenzimidazole Derivatives

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: Fundamental Mode Assignments and Force Constant Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For 4,7-dimethoxy-1-methylbenzimidazole, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of the benzimidazole (B57391) core, the methoxy (B1213986) groups, and the methyl substituent.

While a specific, experimentally-derived and fully assigned FT-IR spectrum for this compound is not widely available in peer-reviewed literature, the fundamental modes can be predicted based on the analysis of related benzimidazole derivatives. researchgate.netorientjchem.orgresearchgate.net The key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring are expected to produce strong bands in the 1650-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the imidazole (B134444) ring and the N-methyl group will likely be observed in the 1350-1200 cm⁻¹ range.

C-O Stretching: The characteristic asymmetric and symmetric stretching vibrations of the methoxy groups (Ar-O-CH₃) are predicted to occur around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-650 cm⁻¹ region.

Force constant analysis, typically performed using computational methods such as Density Functional Theory (DFT), would provide a more quantitative understanding of the bond strengths. Such calculations, when correlated with experimental FT-IR data, allow for a more precise assignment of the vibrational modes.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N/C=C Ring Stretch | 1650 - 1450 |

| C-N Stretch | 1350 - 1200 |

| Asymmetric C-O Stretch | ~1250 |

| Symmetric C-O Stretch | ~1050 |

| Aromatic C-H Out-of-Plane Bend | 900 - 650 |

Note: These are predicted values based on the analysis of similar compounds and general spectroscopic principles.

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Studies and Polarized Measurements

FT-Raman spectroscopy serves as a valuable complement to FT-IR, as it provides information about the vibrational modes that are Raman-active. In general, vibrations that cause a significant change in the polarizability of the molecule are strong in the Raman spectrum, while those that lead to a large change in the dipole moment are strong in the IR spectrum. For centrosymmetric or near-centrosymmetric molecules, the rule of mutual exclusion applies, meaning that vibrations that are IR-active are Raman-inactive, and vice versa. While this compound is not centrosymmetric, certain vibrations will be more prominent in one technique over the other.

The FT-Raman spectrum of this compound is expected to show strong bands for the aromatic ring stretching vibrations and the C=C and C=N bonds, as these involve significant changes in polarizability. The symmetric vibrations of the methoxy groups are also likely to be more intense in the Raman spectrum compared to the IR spectrum.

Polarized Raman measurements, performed on oriented samples such as single crystals, can provide further structural information. By analyzing the intensity of the scattered light as a function of the polarization of the incident and scattered beams, the symmetry of the vibrational modes can be determined. This information is crucial for making definitive assignments of the vibrational bands and for understanding the molecular orientation in the crystal lattice. To date, no specific polarized Raman studies on this compound have been reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR for Chemical Shift and Coupling Analysis

One-dimensional NMR spectra provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy groups and the electron-withdrawing imidazole ring. Based on data from a closely related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, the aromatic protons are expected to appear as doublets in the range of 6.5-7.0 ppm. mdpi.comresearchgate.net The N-methyl protons would likely be a singlet around 3.8-4.0 ppm, and the two methoxy group protons would also appear as singlets, potentially at slightly different chemical shifts due to their electronic environments, in the region of 3.9-4.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. A ¹³C NMR spectrum for this compound has been reported. spectrabase.com The chemical shifts are influenced by the substituents on the benzene (B151609) ring and the imidazole moiety. The quaternary carbons of the benzimidazole ring are expected at lower field, while the methoxy and methyl carbons will be at higher field.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 143.2 |

| C4 | 134.1 |

| C5 | 100.1 |

| C6 | 103.4 |

| C7 | 134.9 |

| C3a | 127.3 |

| C7a | 130.1 |

| N-CH₃ | 30.5 |

| 4-OCH₃ | 55.7 |

| 7-OCH₃ | 56.0 |

Data sourced from SpectraBase. spectrabase.com

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms in the imidazole ring. The chemical shifts of the N1 and N3 atoms would be different due to the presence of the methyl group on N1. While no specific ¹⁵N NMR data for this compound is available, studies on other benzimidazoles suggest that the chemical shifts would be in the range of -150 to -250 ppm relative to nitromethane. nih.gov

Two-Dimensional (COSY, APT, HSQC) NMR for Connectivity and Proton-Carbon Relationships

Two-dimensional NMR experiments are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity of the atoms in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show the correlation between the two aromatic protons on the benzene ring, confirming their ortho relationship.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary C). This would be instrumental in confirming the assignments of the methyl, methoxy, and aromatic CH carbons in the ¹³C NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows the correlation between a proton and the carbon to which it is directly attached. An HSQC spectrum of this compound would definitively link the proton signals to their corresponding carbon signals, for example, connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl and methoxy proton signals to their carbon signals.

While specific 2D NMR data for this compound is not published, these techniques are standard for the structural elucidation of novel organic compounds. ugm.ac.idarabjchem.org

Solid-State NMR for Crystal Packing and Polymorphism

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to these interactions, which provide valuable information about the local environment and packing of molecules in a crystal lattice.

For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) NMR experiments could be employed. The chemical shifts in the solid state may differ from those in solution due to intermolecular interactions, such as π-π stacking of the benzimidazole rings. These differences can provide insights into the crystal packing arrangement. nih.govbeilstein-journals.org

Furthermore, ssNMR is highly sensitive to the presence of different crystalline forms, or polymorphs. Each polymorph would have a unique crystal packing and, consequently, a distinct ssNMR spectrum. This makes ssNMR an excellent tool for identifying and characterizing polymorphism in crystalline solids. To date, no solid-state NMR studies have been reported for this compound.

Electronic Spectroscopy (UV-Vis) for Charge Transfer and Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic structure of molecules by probing transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound is expected to arise from π-π* transitions within the conjugated benzimidazole system. The presence of two electron-donating methoxy groups (-OCH₃) at the C4 and C7 positions would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.

Solvent polarity is expected to influence the absorption and emission spectra. In a study of various substituted benzimidazoles, a positive emission solvatochromism was observed, indicating a more polar excited state compared to the ground state. researchgate.net For this compound, increasing solvent polarity may lead to a red-shift in the emission spectrum, a phenomenon attributed to the stabilization of the excited state by solvent molecules. researchgate.net

The fluorescence properties are also dictated by the substituents. Generally, electron-donating groups enhance fluorescence efficiency. acs.org The methoxy groups in this compound are therefore expected to contribute to its luminescent properties. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. Large Stokes shifts are often observed in benzimidazole derivatives, pointing to significant electronic redistribution upon excitation. acs.org

Table 1: Expected UV-Vis Absorption and Emission Data for Benzimidazole Derivatives in Different Solvents Note: This table is illustrative, based on general principles and data for related compounds, as specific data for this compound is not readily available.

| Compound Analogue | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Triphenylamine-benzimidazole | Methylcyclohexane | ~340 | ~380 | ~3100 |

| Triphenylamine-benzimidazole | Ethanol (B145695) | ~340 | ~420 | ~5500 |

Data compiled from studies on various benzimidazole derivatives to illustrate solvent and substituent effects. acs.orgnih.gov

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety upon photoexcitation. In donor-acceptor (D-A) systems, this can lead to fluorescence quenching or the formation of a charge-transfer state. nih.gov The benzimidazole core can act as either an electron acceptor or donor, depending on the substituents attached to it. researchgate.net

For this compound, the methoxy groups are strong electron donors. If an electron-withdrawing group were to be introduced elsewhere on the molecule (e.g., at the C2 position), a D-π-A structure would be formed. In such a derivative, excitation could lead to an intramolecular charge transfer (ICT) process from the methoxy-substituted benzene ring (the donor) to the electron-withdrawing group (the acceptor), mediated by the benzimidazole bridge. acs.org This ICT process is often characterized by a large Stokes shift and strong solvent dependence of the emission spectrum. acs.org The efficiency of PET is crucial in the design of fluorescent sensors, where the binding of an analyte can modulate the PET process and "switch on" fluorescence. nih.gov

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

A single-crystal X-ray diffraction analysis of this compound would provide precise coordinates for each atom in the molecule. uni-mainz.de This would confirm the planarity of the benzimidazole ring system and determine the orientation of the methoxy and methyl groups relative to the core. In similar structures, the benzimidazole core is typically found to be nearly planar. researchgate.netmdpi.com

The analysis would also reveal the crystal packing arrangement, which is governed by intermolecular forces such as van der Waals interactions and, potentially, C-H···π or π-π stacking interactions between the aromatic rings. researchgate.net The way molecules pack in the crystal lattice is crucial for determining the material's bulk properties. Data from related substituted benzimidazoles show a variety of packing motifs, often leading to three-dimensional architectures. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Substituted Benzimidazole Derivative Note: This table presents example data for a related compound to illustrate the outputs of a single-crystal X-ray diffraction study. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.501(1) |

| β (°) | 98.618(1) |

| γ (°) | 103.818(1) |

| Volume (ų) | 900.07(5) |

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and determine the unit cell parameters of a material. xray.cz A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of sharp peaks at specific diffraction angles (2θ). This pattern serves as a unique "fingerprint" for the crystalline phase. researchgate.net

The positions and intensities of the peaks can be used to determine the lattice parameters (a, b, c, α, β, γ) of the unit cell. This technique is essential for quality control, confirming the identity and purity of a synthesized batch of the compound. For example, the presence of amorphous material would be indicated by a broad hump in the background, while the presence of crystalline impurities would result in an additional set of diffraction peaks. xray.cznih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-methylbenzimidazole (B167850) |

| Triphenylamine-benzimidazole |

| Acrylate-substituted benzimidazole |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing crucial information regarding their molecular weight and fragmentation patterns. In the context of this compound and its derivatives, mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or high-resolution mass spectrometry (HRMS), offers deep insights into their chemical makeup.

Detailed analysis of the mass spectra of benzimidazole derivatives reveals characteristic fragmentation pathways that are instrumental in confirming their structural integrity. While specific fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation behavior can be reliably inferred from the analysis of closely related analogues and the general principles of mass spectrometry for this class of compounds.

Research on a closely related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, provides valuable high-resolution mass spectrometry (HRMS) data, which confirms the elemental composition of the molecule with high accuracy. mdpi.com The observed exact mass corresponds closely to the calculated theoretical mass, lending confidence to the assigned structure. mdpi.com

Table 1: High-Resolution Mass Spectrometry Data for 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole mdpi.com

| Parameter | Value |

| Ionization Mode | ESI-TOF (Positive) |

| Calculated Exact Mass [M+H]⁺ | 225.1039 |

| Observed Exact Mass [M+H]⁺ | 225.1040 |

The fragmentation of benzimidazole derivatives under electron ionization (EI) typically involves several key pathways. researchgate.netjournalijdr.com For this compound, the molecular ion peak (M⁺) would be expected. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules and radical species.

Common fragmentation patterns observed in substituted benzimidazoles include the loss of a methyl radical (CH₃•) from the N-methyl group or from a methoxy group, and the cleavage of the imidazole ring. researchgate.net The loss of a hydrogen cyanide (HCN) molecule is another characteristic fragmentation pathway for the benzimidazole core. journalijdr.com Furthermore, the methoxy groups can undergo cleavage, leading to the loss of a formaldehyde (B43269) (CH₂O) or a formyl radical (CHO•).

Based on these established principles, a plausible fragmentation pattern for this compound can be proposed. The initial ionization would generate the molecular ion. This ion could then undergo several fragmentation steps, including the loss of a methyl group, followed by the sequential loss of carbon monoxide (CO) from the methoxy groups, and cleavage of the heterocyclic ring.

Table 2: Proposed Key Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Plausible Neutral Loss |

| 192 | [M]⁺ | - |

| 177 | [M - CH₃]⁺ | CH₃• |

| 162 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | 2CH₃• or CH₂O |

| 149 | [M - CH₃ - CO]⁺ | CH₃•, CO |

| 134 | [M - 2CH₃ - CO]⁺ or [M - CH₂O - CO]⁺ | 2CH₃•, CO or CH₂O, CO |

| 121 | [M - CH₃ - 2CO]⁺ | CH₃•, 2CO |

It is important to note that the relative intensities of these fragment ions would depend on the ionization energy and the specific instrumentation used. The analysis of these patterns provides a molecular fingerprint, enabling the unambiguous identification of this compound and its derivatives in various analytical applications.

Extensive searches for data pertaining to Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Fukui functions, AIM charges, Electron Localization Function (ELF), and Local Orbital Locator (LOL) for this compound did not yield specific results. Similarly, detailed findings on its molecular geometry optimization and conformational analysis are not present in the public domain.

While computational studies have been conducted on other benzimidazole derivatives, applying those findings to this compound would be speculative and not adhere to the strict requirement of focusing solely on the specified compound. Further research and publication in peer-reviewed scientific journals are required to generate the specific data needed to populate the requested article structure.

Computational and Theoretical Investigations of 4,7 Dimethoxy 1 Methylbenzimidazole

Molecular Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) stands as a cornerstone for computational investigations into the electronic structure and geometry of benzimidazole (B57391) derivatives. researchgate.netnih.gov This method is widely used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For benzimidazole compounds, calculations are frequently performed using the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for a Benzimidazole Core Note: This table presents typical data for the benzimidazole ring system based on computational studies of related derivatives, as specific experimental data for 4,7-dimethoxy-1-methylbenzimidazole is not readily available. The values serve to illustrate the type of information obtained from DFT calculations.

| Parameter | Typical Calculated Value (B3LYP/6-31G*) |

| C=N Bond Length | ~1.38 Å |

| C-N Bond Length | ~1.39 Å |

| C-C (imidazole) | ~1.40 Å |

| C-C (benzene) | ~1.39 - 1.41 Å |

| N-C-N Angle | ~108° |

| C-N-C Angle | ~109° |

Ab Initio and Semi-Empirical Methods for Structural Validation

Alongside DFT, other computational methods are employed to validate the predicted molecular structures. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, wave-function-based approach to solving the electronic structure. scispace.com While computationally more demanding and often less precise than modern DFT methods for many applications, HF calculations can be a useful benchmark. researchgate.net

Comparing the results from DFT with those from ab initio methods helps ensure the reliability of the predicted geometry. For instance, a comparative study might analyze the bond lengths and angles calculated by both B3LYP (DFT) and HF methods to check for consistency. researchgate.net Semi-empirical methods, which use parameters derived from experimental data, can also be applied for a faster, though less rigorous, validation of the molecular structure.

Vibrational Frequency Prediction and Normal Mode Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Using the optimized geometry obtained from DFT calculations, the harmonic vibrational frequencies of this compound can be computed. scispace.comresearchgate.net This process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which generates a force field for the molecule.

Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of atoms, such as stretching, bending, or torsional movements. researchgate.net Visualizing these normal modes helps in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. nih.gov For example, distinct frequency ranges are associated with C-H stretching, N-H bending (if applicable), C=N stretching, and the breathing modes of the aromatic rings. researchgate.net

Scaling Procedures and Comparison with Experimental Data

A known limitation of theoretical frequency calculations, particularly within the harmonic approximation, is the tendency to overestimate experimental frequencies. This discrepancy arises from the neglect of anharmonicity and imperfections in the approximate DFT functionals. To correct for this, calculated frequencies are often uniformly or selectively scaled. scispace.com

A common practice is to multiply the computed harmonic frequencies by a specific scaling factor to improve agreement with experimental data. researchgate.net For the B3LYP functional, a scaling factor of around 0.96 is often applied. scispace.com More advanced "double scaling" procedures may use different factors for high- and low-frequency regions to achieve even better accuracy. researchgate.net The ultimate validation of the theoretical model comes from a direct comparison of the scaled theoretical spectrum with the experimental FT-IR and FT-Raman spectra, where a close match in peak positions and intensities indicates a high-quality computational result. nih.govresearchgate.net

Table 2: Example of Vibrational Mode Assignment for Benzimidazole Derivatives Note: This table illustrates the process of assigning vibrational modes based on scaled DFT calculations for related benzimidazole compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3420 | ~3423 |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3050 |

| C=N Stretch | ~1618 | ~1620 |

| C-C Ring Stretch | ~1470 | ~1475 |

| C-H In-plane Bend | ~1325 | ~1330 |

| Ring Breathing | ~750 | ~746 |

Potential Energy Distribution (PED) Analysis

To provide a detailed and quantitative assignment of vibrational modes, Potential Energy Distribution (PED) analysis is performed. researchgate.net PED breaks down each normal mode into contributions from various internal coordinates (like individual bond stretches or angle bends). This is particularly useful for complex vibrations where multiple types of motion are coupled. nih.gov

Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to carry out these calculations. nih.gov The PED output shows the percentage contribution of each internal coordinate to a given normal mode, allowing for an unambiguous assignment. researchgate.netsci-hub.se For example, a PED analysis might reveal that a band at ~1620 cm⁻¹ is not a pure C=N stretch but has significant contributions from C=C stretching within the benzene (B151609) ring, indicating a coupled vibration.

Simulation of Molecular Interactions and Dynamics

While quantum mechanics is ideal for static properties, classical mechanics-based methods are used to simulate the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and time-dependent behavior of this compound. nih.gov In an MD simulation, the trajectory of a molecule is calculated by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net This approach allows researchers to observe how the molecule moves, rotates, and changes its shape over nanoseconds or longer. mdpi.com

Non-Adiabatic Dynamics Simulations for Excited State Processes

Non-adiabatic dynamics simulations are a powerful computational tool for understanding the complex processes that occur in molecules after they absorb light. These simulations are crucial for modeling phenomena where the Born-Oppenheimer approximation, which assumes that the motion of electrons and nuclei can be treated separately, breaks down. This is often the case for excited electronic states, where multiple potential energy surfaces can come close in energy or even cross.

The theoretical framework for these simulations often involves methods like trajectory surface hopping, where the nuclei are treated classically and can "hop" between different electronic states based on the strength of the non-adiabatic couplings. mdpi.comibm.com These simulations can provide detailed insights into processes like internal conversion, energy transfer, and charge separation. nih.gov

Recent advancements have focused on improving the efficiency and accuracy of these simulations, for instance, by using time-dependent density functional tight-binding (TDDFTB) theory to describe the electronic structure, which is computationally less demanding than full time-dependent density functional theory (TDDFT). nih.gov Furthermore, the integration of machine learning techniques is emerging as a promising avenue to accelerate the calculation of potential energy surfaces and couplings, making it possible to simulate larger systems for longer timescales. rsc.org

While non-adiabatic dynamics simulations have been applied to a variety of organic molecules, including light-driven molecular motors and biomolecules, specific studies on this compound are not extensively documented in the current literature. chemrxiv.org However, the methodologies are well-established and could be applied to this molecule to investigate the influence of the methoxy (B1213986) groups on its excited-state relaxation pathways and photostability. Such studies would be invaluable for understanding its potential use in photofunctional materials.

Prediction of Photophysical and Electronic Properties

Computational chemistry offers robust methods for predicting the photophysical and electronic properties of molecules, providing a valuable complement to experimental studies. For this compound, theoretical calculations can elucidate how its specific substitution pattern governs its interaction with light and its electronic behavior.

The electronic absorption spectrum of a molecule, which is measured experimentally using UV-Vis spectroscopy, can be simulated using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT). nih.govyoutube.com These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

For benzimidazole derivatives, the position and intensity of the absorption maxima are known to be sensitive to the nature and position of substituents on the benzene ring. mdpi.com For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift of the absorption bands. In the case of this compound, the two methoxy groups are expected to influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the excitation energies.

Table 1: Representative TD-DFT Calculated Excitation Energies and UV-Vis Absorption Data for a Substituted Benzimidazole

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.15 | HOMO -> LUMO |

| S2 | 4.20 | 295 | 0.25 | HOMO-1 -> LUMO |

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. The NLO properties of a molecule are governed by its hyperpolarizability, which can be calculated using quantum chemical methods.

Theoretical studies on benzimidazole derivatives have shown that their NLO properties can be tuned by appropriate substitution. researchgate.netacs.orgnih.gov The key parameters that are typically calculated are the static dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response.

For this compound, the electron-donating methoxy groups can enhance the intramolecular charge transfer characteristics, which is a key factor for achieving a high NLO response. While specific calculations for this molecule are not found in the reviewed literature, the table below presents typical calculated NLO properties for a series of substituted benzimidazoles to provide a comparative overview.

Table 2: Representative Calculated Static Dipole Moment (μ), Linear Polarizability (α), and First-Order Hyperpolarizability (β) for Substituted Benzimidazoles

| Compound | μ (Debye) | α (a.u.) | β (a.u.) |

|---|---|---|---|

| Benzimidazole | 3.98 | 102.3 | 45.7 |

| 2-Nitrobenzimidazole | 7.12 | 125.6 | 210.3 |

Tautomerism and Proton Transfer Mechanisms: A Combined Experimental and Theoretical Approach

Tautomerism and proton transfer are fundamental processes in many chemical and biological systems. In the context of benzimidazoles, NH-tautomerism is a well-studied phenomenon. beilstein-journals.org However, in this compound, the nitrogen atom of the imidazole (B134444) ring is methylated, which precludes the typical NH-prototropic tautomerism.

Despite the absence of NH-tautomerism, other proton transfer processes can be considered. One such process is the deprotonation from the C-2 position of the imidazole ring. Theoretical and experimental studies on 1-methylbenzimidazole (B167850) have shown that this proton transfer can occur, and its rate is influenced by the electronic properties of the benzimidazole system. cdnsciencepub.comcdnsciencepub.comresearchgate.netdoi.org

A frontier molecular orbital (FMO) analysis can be employed to understand the effect of substituents on the rate of this proton transfer. cdnsciencepub.comcdnsciencepub.comresearchgate.net Studies have compared the rates of detritiation (a form of proton transfer) from imidazole, 1-methylimidazole, benzimidazole, and 1-methylbenzimidazole. The results indicate that benzo annelation significantly increases the rate of proton transfer. The presence of the electron-donating methoxy groups in this compound is expected to further modulate the acidity of the C-2 proton and thus the rate of proton transfer.

The table below, adapted from studies on related compounds, shows the effect of benzo annelation and N-methylation on the second-order rate constant for proton transfer.

Table 3: Second-Order Rate Constants for Base-Catalyzed Detritiation from the C-2 Position of Imidazoles and Benzimidazoles

| Compound | k (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| Imidazole | 2.0 x 10⁻⁵ | 1 |

| 1-Methylimidazole | 4.2 x 10⁻⁵ | 2.1 |

| Benzimidazole | 2.1 x 10⁻⁴ | 10.5 |

Exploration of 4,7 Dimethoxy 1 Methylbenzimidazole in Advanced Materials Science

Role as Ligands in Coordination Chemistry

The nitrogen atoms within the imidazole (B134444) ring of 4,7-dimethoxy-1-methylbenzimidazole render it an excellent ligand for a variety of metal ions. The formation of metal complexes with this ligand opens up avenues for the development of materials with tailored electronic, magnetic, and optical properties.

The synthesis of metal complexes involving this compound ligands typically follows well-established coordination chemistry protocols. These methods generally involve the reaction of the benzimidazole (B57391) derivative with a suitable metal salt in an appropriate solvent.

A general synthetic route involves dissolving this compound in a solvent such as ethanol (B145695), methanol, or acetonitrile. To this solution, a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, zinc, cobalt, or nickel) in the same or a compatible solvent is added. idosr.org The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complexation. idosr.orgnih.gov The resulting metal complex may precipitate out of the solution upon cooling or after a certain reaction time, and can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. nih.gov

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:

Infrared (IR) Spectroscopy: To confirm the coordination of the benzimidazole ligand to the metal ion. A noticeable shift in the stretching frequency of the C=N bond in the imidazole ring is a key indicator of complex formation. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides insights into the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and to observe changes in the chemical shifts of the protons and carbons upon coordination to a diamagnetic metal ion.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition. nih.gov

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and the metal in the complex, which helps in verifying the proposed stoichiometry.

| Technique | Information Obtained |

| IR Spectroscopy | Confirmation of ligand coordination |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |

| NMR Spectroscopy | Structural elucidation of the complex |

| Mass Spectrometry | Molecular weight and composition |

| Elemental Analysis | Stoichiometry of the complex |

| X-ray Crystallography | Precise molecular structure |

Benzimidazole and its derivatives, including this compound, typically act as monodentate ligands, coordinating to the metal ion through the sp²-hybridized nitrogen atom of the imidazole ring (N3). researchgate.net The presence of the methyl group at the N1 position precludes coordination at this site.

The coordination of this compound to a metal center can result in a variety of coordination geometries, which are primarily dictated by the nature of the metal ion, its oxidation state, the stoichiometry of the ligand-to-metal ratio, and the presence of other coordinating or counter-ions. researchgate.net Common geometries observed for metal complexes with benzimidazole-based ligands include:

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) or with Co(II) in the presence of halide ions. researchgate.net

Square Planar: Typically observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Octahedral: A common geometry for a wide range of transition metal ions, where the metal center is coordinated to six ligands. In the case of this compound, this can be achieved through coordination with multiple benzimidazole ligands and other co-ligands or solvent molecules. researchgate.net

The steric bulk of the this compound ligand and the electronic effects of the methoxy (B1213986) substituents can influence the resulting coordination geometry and the stability of the complex.

The electronic structure and the nature of the bonding in metal-benzimidazole complexes are of fundamental importance as they govern the physical and chemical properties of these materials. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of molecular orbitals that define the electronic properties of the complex.

The bonding in these complexes is primarily a coordinate covalent bond, where the lone pair of electrons on the N3 nitrogen of the benzimidazole ring is donated to a vacant orbital of the metal ion. The electron-donating nature of the two methoxy groups at the 4 and 7 positions of the benzimidazole ring increases the electron density on the ligand, which in turn can enhance its ability to donate electron density to the metal center. This can lead to a stronger metal-ligand bond compared to unsubstituted benzimidazole.

Computational methods, such as Density Functional Theory (DFT), are powerful tools to investigate the electronic structure of these complexes. sapub.org These calculations can provide valuable information about:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is crucial for determining the electronic and optical properties of the complex.

Electron Density Distribution: To visualize how the electrons are shared between the metal and the ligand.

Natural Bond Orbital (NBO) Analysis: To understand the nature of the bonding interactions in detail. sapub.org

The electronic properties of the metal complexes can be tuned by varying the metal ion and the substituents on the benzimidazole ligand, allowing for the rational design of materials with specific electronic characteristics.

Integration into Supramolecular Assemblies and Polymers

The ability of this compound to participate in non-covalent interactions makes it an attractive building block for the construction of supramolecular assemblies and polymers. These materials are held together by reversible interactions, which endows them with interesting properties such as self-healing and responsiveness to external stimuli.

The self-assembly of molecules into well-defined, ordered structures is driven by a variety of non-covalent interactions. In the case of benzimidazole derivatives, hydrogen bonding and π-π stacking are the most prominent forces that govern their supramolecular organization. researchgate.netscielo.br

While the N1-methylation in this compound prevents it from acting as a hydrogen bond donor at that position, the N3 nitrogen can still act as a hydrogen bond acceptor. This allows for the formation of hydrogen bonds with suitable donor molecules, such as water, alcohols, or other functional groups present in a supramolecular system.

The aromatic benzimidazole core is susceptible to π-π stacking interactions, where the planar aromatic rings of adjacent molecules stack on top of each other. scielo.brrsc.org These interactions, although individually weak, can collectively contribute significantly to the stability of the supramolecular assembly. The presence of the methoxy groups can influence the π-π stacking arrangement due to steric and electronic effects.

| Non-Covalent Interaction | Role in Self-Assembly |

| Hydrogen Bonding | Directional interaction involving the N3 atom as an acceptor. |

| π-π Stacking | Stacking of aromatic benzimidazole rings leading to ordered structures. |

The integration of benzimidazole units into polymer chains can lead to the formation of supramolecular polymers and hydrogels with unique properties. mdpi.com These materials are formed through the self-assembly of polymer chains that are functionalized with benzimidazole moieties.

The design of such materials involves the synthesis of monomers containing the this compound unit, which are then polymerized to form the desired polymer backbone. The benzimidazole units along the polymer chain can then participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form cross-links between the polymer chains, leading to the formation of a three-dimensional network. mdpi.com

In the case of hydrogels, these networks can entrap a large amount of water, resulting in a soft and flexible material. nih.govrsc.org The reversible nature of the non-covalent cross-links can impart stimuli-responsive properties to the hydrogel, where the gel-sol transition can be triggered by changes in temperature, pH, or the presence of specific ions or molecules. nih.gov The incorporation of metal ions can also be used to form metallo-supramolecular polymers and gels, where the metal-ligand coordination acts as the cross-linking point.

Metallosupramolecular Architectures: Design Principles and Structural Complexity

The benzimidazole scaffold is a versatile building block in the design of metallosupramolecular architectures due to the coordination capabilities of its nitrogen atoms. The design of these complex structures is guided by principles of molecular self-assembly, where metal ions act as nodes and organic ligands like this compound serve as linkers. nih.govresearchgate.net The formation and resulting complexity of these architectures are influenced by several factors, including the choice of metal ion, counterions, pH, and solvent conditions. nih.govnih.gov

The nitrogen atom of the imidazole ring is a good Lewis base, enabling it to coordinate with a variety of d-block metal ions. rsc.org In the case of this compound, the presence of electron-donating methoxy groups at the 4 and 7 positions can modulate the electron density of the benzimidazole ring system, thereby influencing the coordination strength and the electronic properties of the resulting metal complex. The methyl group at the 1-position precludes N-H deprotonation, simplifying the possible coordination modes compared to unsubstituted benzimidazoles. nih.gov

The interplay of these factors can lead to the formation of diverse structures, from simple monomeric complexes to more intricate bi- or tetrametallic systems. nih.govresearchgate.net For instance, studies on similar bis-compartmental phenoxo-benzimidazole ligands have shown that subtle changes in reaction conditions can lead to vastly different self-assembled structures, demonstrating the complex relationship between ligand design and the final supramolecular form. nih.govnih.gov The resulting architectures can exhibit interesting properties, such as porosity or specific magnetic and luminescent behaviors, which are directly tied to their structural form. nih.gov These principles can be utilized for the targeted design of materials through molecular tectonics and crystal engineering. nih.govresearchgate.net

Applications in Organic Electronics and Photonics

The benzimidazole moiety is a prominent structural unit in materials designed for organic electronics and photonics. tandfonline.comresearchgate.net Its inherent properties, such as electron-accepting ability, π-bridging capabilities, and metal-ion chelation, make it an attractive building block for a range of applications. tandfonline.com

In the realm of perovskite solar cells (PSCs), hole-transporting materials (HTMs) are essential for efficient charge extraction. nih.gov Benzimidazole-based compounds have emerged as a promising class of small-molecule HTMs due to their structural flexibility and tunable material properties. researchgate.netelsevierpure.com The design of these materials often involves creating donor-acceptor molecular structures to engineer the energy level alignment at the interface with the perovskite layer, which is critical for device performance. researchgate.netlanl.gov

The incorporation of the this compound scaffold into an HTM design is strategic. The electron-donating methoxy groups can help to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material. lanl.gov An appropriate HOMO level is crucial for efficient hole extraction from the perovskite's valence band and for achieving a high open-circuit voltage in the solar cell. researchgate.netrsc.org By systematically modifying donor/acceptor substituents on the molecular framework, the energy levels can be precisely manipulated. lanl.gov Research on novel benzimidazole-based HTMs has demonstrated that such molecular engineering can lead to dopant-free materials with excellent hole mobility and well-aligned energy levels, resulting in high power conversion efficiencies of over 20%. researchgate.netelsevierpure.com

Benzimidazole derivatives are widely recognized for their fluorescent properties and are frequently employed as the core of fluorescent chemosensors. tandfonline.comresearchgate.net The benzimidazole unit can act as a multifunctional component within a sensor molecule, contributing to the π-conjugated system of the fluorophore and often participating directly in analyte recognition through its metal-ion coordinating ability. tandfonline.comrsc.org